[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](3-chloro-2-methylphenyl)amine
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Overview
Description
(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine is an organic compound that features a sulfonyl group linking two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine typically involves a multi-step process:
Formation of the Sulfonyl Chloride Intermediate: The initial step involves the chlorosulfonation of 2,5-dichloro-4-ethoxybenzene to form 2,5-dichloro-4-ethoxybenzenesulfonyl chloride.
Coupling Reaction: The sulfonyl chloride intermediate is then reacted with 3-chloro-2-methylaniline under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The aromatic rings and the sulfonyl group can participate in oxidation and reduction reactions under appropriate conditions.
Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while reduction could lead to amine derivatives.
Scientific Research Applications
(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π stacking interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine: Similar structure but with a different substituent on the amine group.
(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine: Similar structure with a phenyl group instead of a chloromethyl group.
Uniqueness
(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine is unique due to the specific combination of substituents on the aromatic rings, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H14Cl3NO3S |
---|---|
Molecular Weight |
394.7 g/mol |
IUPAC Name |
2,5-dichloro-N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C15H14Cl3NO3S/c1-3-22-14-7-12(18)15(8-11(14)17)23(20,21)19-13-6-4-5-10(16)9(13)2/h4-8,19H,3H2,1-2H3 |
InChI Key |
HKPWBBDCCLFYJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C)Cl |
Origin of Product |
United States |
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